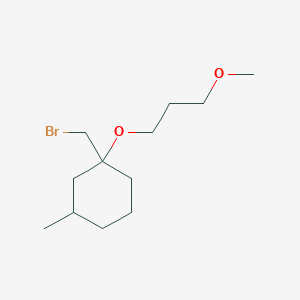
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a methoxypropoxy group, and a methyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane can be achieved through a multi-step process:
Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane precursor, such as 3-methylcyclohexanol.
Introduction of the Bromomethyl Group: This can be done by reacting the cyclohexane derivative with bromine in the presence of a catalyst like iron or aluminum bromide.
Attachment of the Methoxypropoxy Group: This step involves the reaction of the bromomethylated cyclohexane with 3-methoxypropanol under basic conditions, such as using sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane can undergo several types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form various alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane would depend on its specific application. For instance, in medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(3-ethoxypropoxy)-3-methylcyclohexane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane is unique due to the combination of its functional groups, which can impart specific reactivity and properties. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations, while the methoxypropoxy group can influence its solubility and interaction with other molecules.
Propriétés
Formule moléculaire |
C12H23BrO2 |
|---|---|
Poids moléculaire |
279.21 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-11-5-3-6-12(9-11,10-13)15-8-4-7-14-2/h11H,3-10H2,1-2H3 |
Clé InChI |
NSCKDTQXJPZXPT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(CBr)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


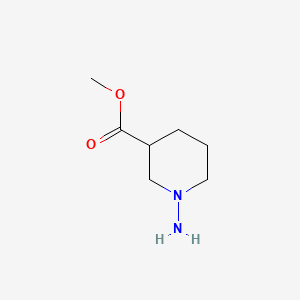
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)


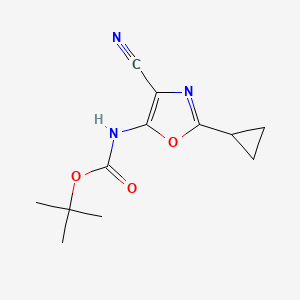
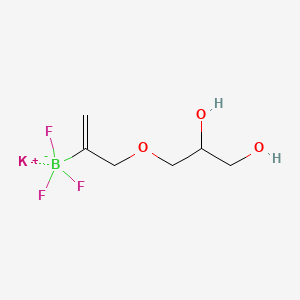

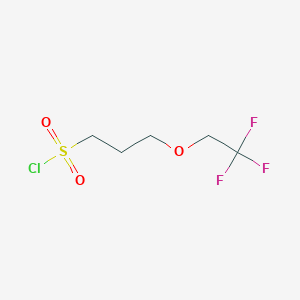

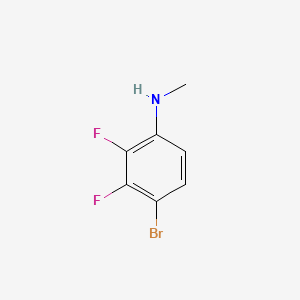
![5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)
![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)

